Achromycin V (Tetracycline Hydrochloride): A Technical Guide
Achromycin V (Tetracycline Hydrochloride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Achromycin V, the hydrochloride salt of tetracycline. Detailed experimental protocols for its analysis are also presented to support research and development activities.
Chemical Structure and Identification
Achromycin V, chemically known as tetracycline hydrochloride, is a broad-spectrum polyketide antibiotic.[1] Its structure is characterized by a linear fused tetracyclic nucleus of hydronaphthacene.[2]
IUPAC Name: (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride[3]
Chemical Formula: C₂₂H₂₄N₂O₈ · HCl[4]
Molecular Weight: 480.90 g/mol [5]
CAS Number: 64-75-5[6]
Caption: Chemical structure of Achromycin V (Tetracycline).
Physicochemical Properties
Achromycin V is a yellow, odorless, crystalline powder.[7][8] It is stable in air, but exposure to strong sunlight causes it to darken.[8] Its potency is affected in solutions with a pH below 2 and it is rapidly destroyed by alkali hydroxide solutions.[8]
| Property | Value | References |
| Appearance | Yellow to orange crystalline powder | [9][10] |
| Molecular Formula | C₂₂H₂₄N₂O₈ · HCl | [4] |
| Molecular Weight | 480.90 g/mol | [5] |
| Melting Point | 220-223 °C (decomposes) | [5][11] |
| Solubility | ||
| Water | Freely soluble (10-100 mg/mL) | [5][6][9][11] |
| Methanol | Soluble (10 mg/mL) | [5][9] |
| Ethanol | Soluble | [6] |
| DMSO | ~1 mg/mL | [4] |
| Dimethylformamide | ~1.4 mg/mL | [4] |
| Ether | Insoluble | [5][6] |
| Hydrocarbons | Insoluble | [5][6] |
| pKa | pKa1: 3.3, pKa2: 7.7, pKa3: 9.7 | |
| UV/Vis λmax | 220, 268, 348, 361 nm | [4] |
| Stability | Stable in solid form when protected from light and moisture. Aqueous solutions are unstable and should be freshly prepared. Degrades in acidic (pH < 2) and alkaline solutions. | [4][6][12] |
Mechanism of Action
Achromycin V is a bacteriostatic antibiotic that inhibits protein synthesis in both Gram-positive and Gram-negative bacteria.[1][13] The primary mechanism of action involves the reversible binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][14] This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[14] While the primary target is the 30S subunit, some binding to the 50S ribosomal subunit may also occur.[15]
Caption: Inhibition of bacterial protein synthesis by Achromycin V.
Mechanisms of Resistance
Bacterial resistance to tetracycline has become increasingly common and primarily occurs through two main mechanisms:
-
Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching a high enough concentration to inhibit protein synthesis.[16][17]
-
Ribosomal Protection: Some bacteria produce proteins that can bind to the ribosome and dislodge tetracycline, or alter the ribosomal conformation to prevent tetracycline from binding, while still allowing protein synthesis to proceed.[16][18]
Caption: Key mechanisms of bacterial resistance to tetracycline.
Experimental Protocols
The following are generalized protocols for the analysis of Achromycin V. Researchers should validate these methods for their specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of tetracycline hydrochloride and for assaying its concentration in various formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19]
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Tetracycline hydrochloride reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and an aqueous buffer like 0.025 M potassium dihydrogen phosphate adjusted to a specific pH (e.g., pH 2.5 with orthophosphoric acid). The exact ratio will depend on the column and system and should be optimized. A common starting point is a 60:40 (v/v) ratio of the aqueous buffer to acetonitrile.[19]
-
Standard Solution Preparation: Accurately weigh a known amount of tetracycline hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[19]
-
Sample Preparation:
-
For pure substance: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
For capsules: Empty and weigh the contents of a representative number of capsules. Accurately weigh a portion of the pooled powder equivalent to a known amount of tetracycline and dissolve it in the mobile phase. Sonication may be required to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.[20]
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the tetracycline peak based on the retention time of the reference standard.
-
Quantification: Calculate the purity or concentration of tetracycline in the sample by comparing the peak area of the analyte in the sample to the peak areas of the standards using a calibration curve.
Caption: General workflow for the HPLC analysis of Achromycin V.
Stability Testing
This protocol outlines a method to assess the stability of tetracycline hydrochloride under various stress conditions.
Procedure:
-
Sample Preparation: Prepare solutions of tetracycline hydrochloride in appropriate solvents (e.g., water, acidic buffer, alkaline buffer) at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions, such as:
-
Acidic/Alkaline Hydrolysis: Adjust the pH of the solutions to acidic (e.g., pH 1-2) and alkaline (e.g., pH 8-9) conditions and store at a controlled temperature (e.g., 60°C).[21]
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution.
-
Thermal Degradation: Store the solution at elevated temperatures (e.g., 80°C).[20]
-
Photostability: Expose the solution to UV light.[12]
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the withdrawn samples using a stability-indicating HPLC method (as described in section 4.1, ensuring the method can separate the intact drug from its degradation products).
-
Evaluation: Determine the percentage of tetracycline remaining at each time point and identify the major degradation products. The primary degradation pathways are epimerization and dehydration.[20]
UV-Visible Spectrophotometry for Concentration Determination
This is a simpler, alternative method for determining the concentration of tetracycline in a solution, though it is less specific than HPLC.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Solvent: Use a solvent in which tetracycline is soluble and stable for the duration of the measurement (e.g., 0.01 N HCl).
-
Standard Solutions: Prepare a series of standard solutions of tetracycline hydrochloride of known concentrations in the chosen solvent.[22]
-
Sample Solution: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the standards.
-
Measurement:
-
Record the UV-Vis spectrum of one of the standard solutions from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 360 nm.[23]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the sample solution from its absorbance using the calibration curve.[22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Tetracycline Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tetracycline Hydrochloride - LKT Labs [lktlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline hydrochloride (CAS 64-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Tetracycline hydrochloride | CAS 64-75-5 | Chemodex | Biomol.com [biomol.com]
- 10. merck.com [merck.com]
- 11. TETRACYCLINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 14. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mtc-usa.com [mtc-usa.com]
- 21. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. m.youtube.com [m.youtube.com]
